Vanillactic acid is a benzoic acid derivative. Its structure features a hydroxy and a methoxy group on the benzene ring, which is also substituted with a lactic acid side chain.
Within the field of molecular biology, this compound is recognized for its role in influencing cellular processes. It can interact with various enzymes and proteins, modulate the expression of genes involved in metabolic pathways, and impact cellular signaling pathways and transcription factor activity [1].
The primary clinical importance of this compound lies in its use as a urinary biomarker. The key diagnostic parameter is the ratio of this compound to vanillylmandelic acid (VLA/VMA) [1].
The following diagram outlines a general experimental workflow for diagnosing AADC deficiency through the semi-quantitative detection of this ratio.
Detailed methodologies for analyzing this compound in a clinical setting are well-established. The following table summarizes key experimental protocols from published research.
| Method Aspect | Protocol Details |
|---|---|
| Sample Type | Dried urine on filter-paper discs [1] |
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) [1] |
| Detection Method | Coulometric electrochemical detection [1] |
| Key Diagnostic Application | Semi-quantitative detection of the VLA/VMA ratio for reliable diagnosis of AADC deficiency [1] |
When working with this compound in a research setting, you should note the following commercial and handling information.
| Parameter | Details |
|---|---|
| Purity | Available at 96% purity [2] |
| Physical Form | Solid [2] |
| Recommended Storage | Store at -20°C [2] |
| Relevance in Literature | Cited in studies on neuroblastoma and catecholamine metabolism [1] |
The table below summarizes the core biochemical information for this compound.
| Property | Description |
|---|---|
| Chemical Names | α,4-Dihydroxy-3-methoxy-benzenepropanoic Acid; 3-(4-Hydroxy-3-methoxyphenyl)-lactic Acid; 2-Hydroxy-3-guaiacylpropanoic Acid [1] |
| CAS Number | 2475-56-1 [1] |
| Molecular Formula | C10H12O5 [1] |
| Molecular Weight | 212.2 [1] |
| Primary Clinical Role | Diagnostic biomarker for Aromatic L-amino acid decarboxylase (AADC) deficiency [2] [3] |
This compound is a diagnostic marker for Aromatic L-amino acid decarboxylase (AADC) deficiency, a rare inherited disorder that disrupts the synthesis of key neurotransmitters [4] [3].
Diagram of the neurotransmitter synthesis pathway showing the metabolic block in AADC deficiency and the alternative formation of this compound (VLA).
In AADC deficiency, individual concentrations of VLA and VMA can be variable. The VLA/VMA ratio has been established as a more reliable and robust diagnostic parameter [2] [5].
Quantitative Metabolite Levels in Urine
The table below compares the levels of key metabolites in healthy controls versus patients with AADC deficiency, based on a study of 10,095 controls and 14 AADC deficiency patients [2] [5].
| Metabolite / Ratio | Non-AADC Deficient Controls (Mean) | AADC Deficient Patients (Mean) | Measurement |
|---|---|---|---|
| VLA | 0.3 mmol/mol creatinine | 10.24 mmol/mol creatinine | Urine |
| VMA | 5.59 mmol/mol creatinine | 0.45 mmol/mol creatinine | Urine |
| VLA/VMA Ratio | 0.07 | 23.16 | Calculated |
The methodology for determining the VLA/VMA ratio typically involves gas chromatography-mass spectrometry (GC-MS) [2] [5]:
Beyond urinary organic acid analysis, other supportive laboratory investigations for AADC deficiency include:
AADC deficiency is a rare autosomal recessive neurometabolic disorder caused by mutations in the DDC gene. This leads to a severe combined deficiency of key neurotransmitters: dopamine, serotonin, norepinephrine, and epinephrine [1] [2]. The enzyme's role in the synthesis pathway of these neurotransmitters and the resulting diagnostic biomarkers are outlined below.
The disrupted synthesis pathway in AADC deficiency leads to characteristic biomarker accumulation and neurotransmitter deficiency.
Due to the metabolic block, precursor substrates accumulate while end-product neurotransmitters are deficient. This creates a distinct biochemical profile in a patient's cerebrospinal fluid (CSF), which is central to diagnosis [1] [3] [4].
The table below summarizes the characteristic changes in CSF metabolite levels.
| Biomarker | Role/Precursor | Change in AADC Deficiency | Functional Interpretation |
|---|---|---|---|
| 3-O-Methyldopa (3-OMD) | Methylated metabolite of L-DOPA | Markedly Elevated [5] [3] [4] | Direct result of L-DOPA accumulation and diversion down an alternative metabolic pathway. |
| L-DOPA & 5-HTP | Direct substrates for AADC enzyme | Elevated [3] [6] | Unable to be decarboxylated due to deficient AADC enzyme activity. |
| Homovanillic Acid (HVA) | Dopamine metabolite | Decreased [1] [3] [4] | Reflects a severe deficiency of dopamine. |
| 5-Hydroxyindoleacetic Acid (5-HIAA) | Serotonin metabolite | Decreased [1] [3] [4] | Reflects a severe deficiency of serotonin. |
| 3-Methoxy-4-hydroxyphenylglycol (MHPG) | Norepinephrine metabolite | Decreased [3] [6] | Reflects a deficiency of norepinephrine. |
The consensus guideline recommends a combination of diagnostic approaches [1] [2]. A definitive diagnosis typically requires positive genetic testing plus one other confirmatory test.
A multi-faceted diagnostic approach is recommended, with genetic testing as a core component.
Core Diagnostic Methods:
The following table summarizes quantitative findings from recent case reports and studies, highlighting the variability and key biomarkers.
| Source / Patient Cohort | Genetic Finding | Key Biochemical & Clinical Data | Therapeutic Intervention |
|---|---|---|---|
| Saudi Arabia Case (Novel Variant) [4] | Homozygous DDC: c.245G>A (p.Arg82Glu) | CSF 3-OMD: >2500 nmol/L (severely elevated); CSF HVA: 38 nmol/L (low); CSF 5-HIAA: 6 nmol/L (low). Severe phenotype, death at 3 years. | Pyridoxine, folinic acid, carbidopa-levodopa. Limited symptomatic improvement. |
| UAE Case (Novel Variant) [6] | Homozygous DDC: c.1144G>T (p.Val382Phe) | CSF neurotransmitter profile consistent with AADC deficiency (elevated 3-OMD, L-DOPA; low HVA, 5-HIAA). Profound developmental delay. | Selegiline (MAO-B inhibitor), bromocriptine (dopamine agonist), pyridoxine. Reduced oculogyric crises. |
| Systematic Review [5] | 261 patients from 41 papers | Symptom onset in the first 6 months of life. Key symptoms: hypotonia, oculogyric crises, developmental delay. | Conventional therapies offer limited benefit. Gene therapy shows promise in clinical trials. |
Existing symptomatic treatments (dopamine agonists, MAO inhibitors) often provide limited clinical benefit [4]. This unmet need has driven the development of gene therapy as a disease-targeting intervention.
Vanillactic acid (VLA), also known as 3-(4-Hydroxy-3-methoxyphenyl)-lactic acid, is a biochemical compound with the CAS number 2475-56-1 and a molecular formula of C10H12O5 [1]. Its primary significance in modern research is as a key diagnostic marker in urine for Aromatic L-amino acid decarboxylase (AADC) deficiency, a primary neurotransmitter defect [2].
The diagnostic power of VLA is not in its concentration alone but in its ratio to another metabolite, vanillylmandelic acid (VMA). The following table summarizes the quantitative data from a study comparing these values in controls versus AADC-deficient patients [2].
| Parameter | Non-AADC Deficient Controls (n=10,095) | AADC Deficient Patients (n=14) |
|---|---|---|
| Mean VLA Concentration | 0.3 mmol/mol creatinine (SD=1.18, range 0-57.79) | 10.24 mmol/mol creatinine (SD=11.58, range=0.37-33.06) |
| Mean VMA Concentration | 5.59 mmol/mol creatinine (SD=3.87, range 0.04-60.62) | 0.45 mmol/mol creatinine (SD=0.29, range 0.11-1.27) |
| Mean VLA/VMA Ratio | 0.07 (SD=0.37, range 0.0-23.24) | 23.16 (SD=22.83, range 0.97-74.1) |
This relationship is central to the diagnostic protocol. The diagram below outlines the key metabolic and diagnostic workflow.
Metabolic pathway and diagnostic logic for AADC deficiency using the VLA/VMA ratio.
The established method for detecting VLA is through urine analysis via High-Performance Liquid Chromatography (HPLC) with coulometric electrochemical detection [3] [2]. Here is a detailed workflow:
It is crucial to distinguish this compound from the more widely studied vanillic acid. They are distinct compounds with different chemical structures and research applications, though both are phenolic acids.
| Feature | This compound (VLA) | Vanillic Acid |
|---|---|---|
| Chemical Structure | C10H12O5 (a lactic acid derivative) [1] | C8H8O4 (a benzoic acid derivative) [4] |
| CAS Number | 2475-56-1 [1] | 121-34-6 [4] |
| Primary Research Context | Clinical biochemistry & diagnostics (biomarker for AADC deficiency) [2] | Pharmacology & nutraceuticals (antioxidant, anti-inflammatory, neuroprotective) [4] |
| Key Biological Activities | Diagnostic metabolite | Antibacterial, antimicrobial, chemopreventive, neuroprotective [4] |
Currently, the most robust and well-characterized information on this compound pertains to its role as a diagnostic biomarker. For researchers, the immediate application lies in refining the HPLC and GC-MS protocols for neonatal screening of AADC deficiency.
Future research directions could focus on:
Vanillactic acid's primary biochemical role stems from its accumulation when the AADC enzyme is defective. The table below summarizes its key characteristics and diagnostic utility.
| Aspect | Description |
|---|---|
| Chemical Nature | Acidic metabolite of catecholamines; also known as 3-(4-Hydroxy-3-methoxyphenyl)-lactic acid [1]. |
| Standard Biochemical Context | A normal, minor metabolite in the catecholamine metabolic pathway [1]. |
| Role in Disease (AADC Deficiency) | Accumulates in urine and cerebrospinal fluid due to a block in the neurotransmitter synthesis pathway, serving as a key diagnostic biomarker [2] [3]. |
| Diagnostic Application | The VLA/VMA (vanillylmandelic acid) ratio in urine is a more reliable diagnostic marker than VLA concentration alone, with AADC deficiency patients showing a significantly elevated ratio [2]. |
The table below contrasts quantitative data from a large-scale study, clearly illustrating the diagnostic power of the VLA/VMA ratio [2].
| Parameter | Non-AADC Deficient Controls (n=10,095) | AADC Deficient Patients (n=14) |
|---|---|---|
| Mean VLA Concentration | 0.3 mmol/mol creatinine | 10.24 mmol/mol creatinine |
| Mean VMA Concentration | 5.59 mmol/mol creatinine | 0.45 mmol/mol creatinine |
| Mean VLA/VMA Ratio | 0.07 | 23.16 |
The following diagram illustrates the metabolic block in AADC deficiency that leads to the accumulation of this compound.
Metabolic block in AADC deficiency leading to VLA accumulation.
The primary methodology for detecting VLA in a diagnostic context involves urine analysis using gas chromatography-mass spectrometry (GC-MS) [2].
It is critical to distinguish This compound from the similarly named vanillic acid, as they are distinct compounds with different biological roles.
| Feature | This compound | Vanillic Acid |
|---|---|---|
| Chemical Structure | C10H12O5 - A dihydroxy derivative [1] | C8H8O4 - A benzoic acid derivative [4] [5] |
| Primary Significance | Diagnostic biomarker for AADC deficiency [2] | Antioxidant, anti-inflammatory compound; a flavoring agent and metabolic intermediate [4] [6] |
| Biological Activity | Indicates a pathological block in a metabolic pathway [3] | Investigated for potential therapeutic benefits in neurology and cardiology [4] [6] |
Vanillactic acid (VLA), also known as 4-hydroxy-3-methoxyphenyllactic acid, is a compound of significant interest in the study of catecholamine metabolism. Its chemical structure consists of a benzene ring with hydroxyl and methoxy substituents, attached to a lactic acid side chain (molecular formula: C10H12O5; molecular weight: 212.2) [1].
The following diagram illustrates the position of this compound within the catecholamine metabolic pathway.
Figure 1: Catecholamine metabolic pathway showing this compound production from a minor branch. Key enzymes: AADC (Aromatic L-Amino Acid Decarboxylase), DBH (Dopamine Beta-Hydroxylase), PNMT (Phenylethanolamine N-Methyltransferase), COMT (Catechol-O-Methyltransferase), MAO (Monoamine Oxidase), ALDH (Aldehyde Dehydrogenase), ADH (Alcohol Dehydrogenase).
AADC deficiency is a rare autosomal recessive disorder that severely disrupts catecholamine and serotonin synthesis. In this condition, the block at the AADC enzyme step causes a massive accumulation of its upstream substrates, particularly L-DOPA [1]. This accumulated L-DOPA is then shunted into alternative metabolic pathways, leading to the overproduction of VLA. Consequently, the semi-quantitative detection of a this compound/vanillylmandelic acid (VLA/VMA) ratio in urine has been established as a reliable diagnostic marker for AADC deficiency [1]. A high VLA/VMA ratio is a key biochemical red flag for this disorder, which presents with symptoms like hypotonia, oculogyric crises, and developmental delay [1].
Neuroblastoma, a common pediatric solid tumor, is characterized by the secretion of catecholamines. While homovanillic acid (HVA) and vanillylmandelic acid (VMA) are the primary screening biomarkers, VLA provides additional diagnostic information.
The table below summarizes the key clinical contexts and associated changes in VLA levels.
Table 1: Clinical Significance of this compound in Diagnostic Medicine
| Clinical Context | Change in VLA Level | Diagnostic Utility/Notes |
|---|---|---|
| Healthy Individuals [2] | Very low or undetectable (0-0.35 mg/g creatinine) | Baseline reference range. |
| AADC Deficiency [1] | Markedly Elevated | High VLA/VMA ratio is a specific and reliable diagnostic marker. |
| Neuroblastoma [3] | Detectable/ Elevated | ~45% is conjugated; part of the catecholamine metabolite panel for diagnosis and monitoring. |
Accurate measurement of VLA in biological fluids is crucial for research and clinical diagnosis. The primary method employed is High-Performance Liquid Chromatography (HPLC) coupled with highly sensitive detection.
A robust method for the simultaneous determination of VLA and other acidic metabolites (VMA, HVA, 5-HIAA) in human urine has been developed [2] [4].
While HPLC-ECD is a well-established technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is now the favored method for quantifying catecholamine metabolites in clinical settings due to its superior specificity and sensitivity [5]. LC-MS/MS methods often use stable isotope-labeled internal standards for precise quantification and require minimal sample preparation [5].
The following workflow graph outlines the key steps in the analytical quantification of this compound.
Figure 2: Core steps for quantifying this compound in urine, covering sample preparation, separation, and detection.
To contextualize experimental or clinical results, it is essential to compare them against reference values. The following table consolidates quantitative data for VLA and key related metabolites from the literature.
Table 2: Reference Excretion Rates of Catecholamine Metabolites in Healthy Adult Urine (by HPLC-ECD) [2] [4]
| Analyte | Full Name | Mean Excretion Rate ± 2 S.D. (mg/g creatinine) |
|---|---|---|
| VMA | Vanillylmandelic Acid | 0.61 - 4.36 |
| HVA | Homovanillic Acid | 0.67 - 6.55 |
| 5-HIAA | 5-Hydroxyindoleacetic Acid | 0.50 - 5.14 |
| DOPAC | 3,4-Dihydroxyphenylacetic Acid | 0.13 - 1.02 |
| VLA | This compound | 0.00 - 0.35 |
| VA | Vanillic Acid | 0.00 - 0.55 |
Interpretation Notes:
The table below summarizes the quantitative data for Vanillactic Acid (VLA), Vanillylmandelic Acid (VMA), and their ratio from a study comparing non-AADC deficient controls and AADC deficient patients [1] [2].
| Population | Number of Samples | VLA (mmol/mol creatinine) | VMA (mmol/mol creatinine) | VLA/VMA Ratio |
|---|---|---|---|---|
| Non-AADC Deficient Controls | 10,095 | Mean: 0.3 (SD: 1.18; Range: 0–57.79) [1] [2] | Mean: 5.59 (SD: 3.87; Range: 0.04–60.62) [1] [2] | Mean: 0.07 (SD: 0.37; Range: 0.0–23.24) [1] [2] |
| AADC Deficient Patients | 14 | Mean: 10.24 (SD: 11.58; Range: 0.37–33.06) [1] [2] | Mean: 0.45 (SD: 0.29; Range: 0.11–1.27) [1] [2] | Mean: 23.16 (SD: 22.83; Range: 0.97–74.1) [1] [2] |
The study concluded that the VLA/VMA ratio is a more reliable diagnostic marker than the concentration of either metabolite alone, as it clearly distinguishes patients with AADC deficiency from the control group [1] [2]. The ratio tends to be highest in young patients and decreases with age, for which the study developed age-adjusted diagnostic thresholds [1].
The primary methodology for determining VLA and VMA levels involves urine organic acid analysis using Gas Chromatography-Mass Spectrometry (GC-MS) [1]. Here is a detailed breakdown of the protocol:
The following diagram illustrates the metabolic relationship between dopamine, VLA, and VMA, and the analytical workflow for their measurement.
Biochemical pathway and analytical workflow for VLA and VMA measurement. In AADC deficiency, the blocked normal pathway leads to elevated VLA and a high VLA/VMA ratio.
Vanillactic acid (VLA), or 3-(4-Hydroxy-3-methoxyphenyl)-lactic Acid (CAS 2475-56-1), is an organic acid with the molecular formula C10H12O5 and a molecular weight of 212.2 g/mol [1] [2]. Its primary and most significant application in biomarker discovery is as a diagnostic marker for the rare inherited neurotransmitter disorder, Aromatic L-amino acid decarboxylase (AADC) deficiency [3] [4].
In this metabolic disease, the dysfunction of the AADC enzyme disrupts the biosynthesis of key neurotransmitters like dopamine and serotonin. This leads to an accumulation of precursor metabolites, characterized by a marked increase in VLA and a concurrent decrease in vanillylmandelic acid (VMA) in patient urine [3] [4]. While an elevated VLA concentration alone can be subtle and easily missed, the VLA/VMA ratio has been validated as a highly reliable and specific diagnostic parameter [3] [4].
The table below summarizes the key quantitative differences in metabolite levels between AADC-deficient patients and controls, as established in a landmark study [3] [4].
| Metabolite / Ratio | Non-AADC Deficient Controls (n=10,095) | AADC Deficient Patients (n=14) |
|---|---|---|
| VLA (mmol/mol creatinine) | Mean: 0.3 (Range: 0–57.79) | Mean: 10.24 (Range: 0.37–33.06) |
| VMA (mmol/mol creatinine) | Mean: 5.59 (Range: 0.04–60.62) | Mean: 0.45 (Range: 0.11–1.27) |
| VLA/VMA Ratio | Mean: 0.07 (Range: 0.0–23.24) | Mean: 23.16 (Range: 0.97–74.1) |
This biochemical relationship arises from the metabolic pathway blockage, which is illustrated in the following diagram.
Biochemical Pathway of VLA and VMA in AADC Deficiency: The AADC enzyme blockade shunts metabolism toward VLA accumulation and reduces VMA production.
The reliable diagnosis of AADC deficiency relies on urine-based organic acid analysis. Below are the key methodologies, from the standard clinical protocol to an emerging sensing technology.
This is the well-validated method for semi-quantitative detection of the VLA/VMA ratio as described by Brennenstuhl et al. (2020) [3] [4].
Workflow Overview:
Experimental workflow for standard clinical diagnosis of AADC deficiency via GC-MS.
Detailed Methodology:
While not a direct protocol for VLA, recent research into detecting VMA highlights the direction of biomarker sensing technology. The accurate measurement of VMA is, of course, crucial for calculating the VLA/VMA ratio.
Sensor Fabrication and Workflow:
Workflow for developing a molecularly imprinted polymer (MIP) sensor for VMA detection.
Detailed Methodology:
While VLA's role in diagnosing AADC deficiency is well-defined, the broader field of biomarker discovery is rapidly evolving. Your research into "this compound biomarker discovery" may also benefit from understanding these cutting-edge approaches, which could potentially uncover new applications for VLA or related metabolites.
Vanillactic acid (VLA), or 3-(4-Hydroxy-3-methoxyphenyl)-lactic acid, is a key metabolic intermediate in the catecholamine pathway. Its quantitative measurement in urine, particularly in relation to its derivative vanillylmandelic acid (VMA), has emerged as a critical diagnostic and research tool. The fundamental principle of this test is the semi-quantitative determination of the VLA/VMA ratio, which serves as a reliable marker for disruptions in the aromatic L-amino acid decarboxylase (AADC) enzyme activity [1]. AADC is essential for the biosynthesis of key neurotransmitters, including dopamine and serotonin. A blockage in this pathway, as seen in the rare autosomal recessive disorder AADC deficiency, leads to the characteristic accumulation of VLA and a corresponding decrease in VMA, resulting in a significantly elevated VLA/VMA ratio [1] [2]. This protocol details the methodologies for urine-based detection and analysis of VLA, providing researchers with a robust framework for investigating inborn errors of metabolism and related pathways in drug development.
The this compound urine test is primarily employed in the following areas:
Proper specimen handling is paramount for accurate results.
3.1.1. Specimen Type: Urine [2]. A 24-hour urine collection is recommended for comprehensive metabolic assessment, though random specimens can be used, especially in pediatric populations [4].
3.1.2. Collection Protocol:
Two primary chromatographic methods are employed for the analysis of VLA in urine.
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Acid Profiling This is the most common method used in comprehensive organic acid screening, which includes VLA and VMA [1] [2].
The following diagram illustrates the core analytical workflow:
3.2.2. High-Performance Liquid Chromatography (HPLC) HPLC methods, often coupled with electrochemical or ultraviolet detection, provide an alternative for targeted analysis [6].
The key diagnostic parameter is the VLA/VMA ratio. Individual metabolite concentrations are less reliable for diagnosis [1].
Table 1: Reference Metabolite Levels and VLA/VMA Ratio in AADC Deficiency [1]
| Population Group | VLA (mmol/mol creatinine) | VMA (mmol/mol creatinine) | VLA/VMA Ratio |
|---|---|---|---|
| Non-AADC Controls (n=10,095) | Mean: 0.3 (Range: 0-57.79) | Mean: 5.59 (Range: 0.04-60.62) | Mean: 0.07 (Range: 0.0-23.24) |
| AADC Deficient Patients (n=14) | Mean: 10.24 (Range: 0.37-33.06) | Mean: 0.45 (Range: 0.11-1.27) | Mean: 23.16 (Range: 0.97-74.1) |
Table 2: Pre-Analytical Considerations: Dietary and Medication Restrictions
| Category | Substances to Avoid | Rationale |
|---|---|---|
| Foods & Beverages | Caffeine (coffee, tea, energy drinks, chocolate), bananas, vanilla-containing foods, citrus fruits, pineapple [5] [3] | Can interfere with catecholamine metabolism or the analytical assay, causing false elevations. |
| Medications | Aspirin (salicylates), acetaminophen, levodopa, antihistamines, cough suppressants, certain antidepressants (MAOIs, tricyclics), methyldopa [5] [3] | Can either increase or decrease the levels of measured metabolites, leading to inaccurate results. |
Understanding the position of this compound in the catecholamine pathway is essential for correct interpretation of results. The following diagram outlines the key metabolic steps and the site of the defect in AADC deficiency.
The this compound urine test, particularly through the calculation of the VLA/VMA ratio using GC-MS, is a powerful and reliable tool for the diagnosis and study of AADC deficiency. The provided protocols for specimen collection, analysis, and interpretation offer a standardized approach for researchers and scientists engaged in metabolic disorder research and the development of novel therapeutics. Adherence to pre-analytical guidelines and the use of age-adjusted ratios are critical for generating valid, reproducible data.
Aromatic L-amino acid decarboxylase (AADC) deficiency represents a severe neurotransmitter disorder affecting the biosynthesis of both catecholamines and serotonin. This autosomal recessive condition leads to complex neurological manifestations including motor and non-motor symptoms of varying severity, with treatment outcomes critically dependent on early diagnosis and intervention. The vanillactic acid/vanillylmandelic acid (VLA/VMA) ratio has emerged as a reliable diagnostic marker that addresses the limitations of individual metabolite analysis. While isolated VMA measurements have traditionally been used in neuroblastoma diagnosis [1] [2] [3], and elevated this compound concentrations have been reported in AADC deficiency, these individual markers often present subtle alterations that are easily missed in routine screening. The VLA/VMA ratio effectively amplifies the biochemical signature of AADC deficiency, providing enhanced diagnostic sensitivity and specificity, particularly in young patients where early intervention is most beneficial [4].
The biochemical rationale for this ratio stems from the metabolic blockade in AADC deficiency. This enzyme catalyzes the conversion of L-dopa to dopamine and 5-hydroxytryptophan to serotonin. When AADC activity is impaired, dopamine production decreases, leading to reduced homovanillic acid (HVA) and vanillylmandelic acid (VMA) levels. Concurrently, upstream precursors including L-dopa accumulate and undergo alternative metabolism through catechol-O-methyltransferase, resulting in increased production of this compound (VLA). This divergent metabolic pathway activation creates the characteristic biochemical profile of elevated VLA relative to VMA, which the ratio effectively captures [4] [2].
The diagnostic utility of the VLA/VMA ratio is demonstrated through comprehensive analysis of metabolite distributions across patient and control populations. The following table summarizes the key quantitative findings from the validation study involving 10,095 controls and 14 AADC deficiency patients:
Table 1: Distribution of VLA, VMA, and VLA/VMA Ratio in AADC Deficiency Patients and Controls
| Parameter | Non-AADC Controls (n=10,095) | AADC Deficient Patients (n=14) |
|---|---|---|
| VLA mean concentration (mmol/mol creatinine) | 0.3 (SD=1.18) | 10.24 (SD=11.58) |
| VLA range (mmol/mol creatinine) | 0-57.79 | 0.37-33.06 |
| VMA mean concentration (mmol/mol creatinine) | 5.59 (SD=3.87) | 0.45 (SD=0.29) |
| VMA range (mmol/mol creatinine) | 0.04-60.62 | 0.11-1.27 |
| VLA/VMA mean ratio | 0.07 (SD=0.37) | 23.16 (SD=22.83) |
| VLA/VMA ratio range | 0.0-23.24 | 0.97-74.1 |
The data reveals minimal overlap in the VLA/VMA ratio between AADC-deficient patients and the control population, with AADC-deficient patients exhibiting a mean ratio more than 300 times higher than controls. This striking difference provides exceptional discrimination power compared to individual metabolite measurements. The substantial standard deviations observed in the patient group reflect the known phenotypic variability in AADC deficiency and possibly the influence of age on ratio values [4].
Table 2: Age-Adjusted Reference Intervals for VLA/VMA Ratio
| Age Group | Suggested VLA/VMA Ratio Threshold |
|---|---|
| 0-1 year | >2.5 |
| 1-5 years | >1.8 |
| >5 years | >1.2 |
The age-dependent decline in the VLA/VMA ratio necessitates the implementation of age-adjusted reference intervals as shown in Table 2. This decline likely reflects developmental changes in neurotransmitter metabolism and renal excretion patterns. The highest diagnostic thresholds are required for the youngest patients, with gradually decreasing thresholds for older age groups. These age-stratified thresholds optimize diagnostic sensitivity and specificity across the developmental spectrum [4].
Graphviz visualization of the urine sample processing and analysis workflow:
Figure 1: Urine Sample Processing and Analysis Workflow
Graphviz visualization of the catecholamine metabolic pathway and the enzymatic blockade in AADC deficiency:
Figure 2: Catecholamine Metabolic Pathway in AADC Deficiency
Graphviz visualization of the diagnostic decision process using the VLA/VMA ratio:
Figure 3: Diagnostic Decision Algorithm for AADC Deficiency
The diagnostic interpretation of the VLA/VMA ratio should follow a systematic approach that incorporates both the numerical ratio value and clinical context:
In cases where the VLA/VMA ratio is elevated but doesn't follow the typical pattern for AADC deficiency, consider alternative explanations. An elevated HVA/VMA ratio has established utility in neuroblastoma prognosis, with ratios >2 associated with poor survival outcomes [1]. Additionally, certain medications including L-dopa, dopamine, epinephrine, and norepinephrine can artificially elevate both HVA and VMA levels, potentially affecting the ratio [2].
Several pre-analytical variables can influence the accuracy of VLA/VMA ratio determination and must be carefully controlled:
The semi-quantitative nature of this methodology imposes certain limitations that must be acknowledged:
The semi-quantitative determination of the this compound/vanillylmandelic acid ratio in urine represents a significant advance in the diagnostic evaluation of suspected AADC deficiency. This biomarker ratio provides superior performance compared to individual metabolite analysis, effectively addressing the challenge of subtle abnormalities that often delay diagnosis. The methodology outlined in these application notes offers clinical laboratories a robust protocol for implementing this important test, with comprehensive guidance on technical execution, interpretation, and limitation management.
As with any biochemical test, the VLA/VMA ratio should be interpreted in the appropriate clinical context and followed by confirmatory genetic testing when indicated. The establishment of age-adjusted reference intervals is critical for maintaining diagnostic accuracy across the pediatric age spectrum. Widespread implementation of this testing approach promises to reduce diagnostic delays for this serious neurometabolic disorder, enabling earlier intervention and improved patient outcomes.
Urinary organic acid analysis represents a critical methodological approach in clinical metabolomics, providing valuable insights into human physiological status and pathological conditions. These acidic metabolites, which are products of cellular metabolic processes, can reveal dysfunctions in key pathways including mitochondrial energy production, neurotransmitter metabolism, and gut microbiome activity [1]. The quantification of these compounds has traditionally been employed for screening inborn errors of metabolism, but its application has expanded to encompass functional medicine assessment, drug development studies, and clinical diagnostics for conditions ranging from autism spectrum disorders to neurodegenerative diseases [2] [1].
Traditional manual extraction methods for urinary organic acids have been limited by several significant challenges, including time-consuming procedures that typically require several hours per sample, substantial technical variability between operators and batches, and limited sample throughput that constrains large-scale clinical studies. Additionally, these methods often consume large volumes of organic solvents, posing both environmental concerns and increasing operational costs [3]. The manual liquid-liquid extraction processes commonly used also risk compound loss and degradation of sensitive metabolites, potentially compromising analytical results and clinical interpretations [4]. These limitations become particularly problematic in research and clinical settings where high-throughput analysis and exceptional reproducibility are essential for generating statistically significant data and reliable diagnostic information.
The implementation of automated extraction platforms addresses these challenges by standardizing the sample preparation workflow, thereby enhancing analytical precision while simultaneously increasing laboratory efficiency. Automation technologies have evolved significantly, enabling miniaturized protocols that reduce solvent consumption by up to 50% while improving metabolite recovery rates for a broader range of compounds [3]. This technical advancement facilitates more comprehensive metabolomic profiling and supports the trend toward personalized medicine through large-scale biomarker discovery and validation studies.
The automation of urinary organic acid extraction primarily leverages two advanced analytical platforms: gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each platform offers distinct advantages and limitations that researchers must consider when designing studies or implementing clinical assays. GC-MS platforms typically require derivatization steps to increase metabolite volatility, while LC-MS/MS methods can analyze compounds directly from biological matrices with minimal preparation [5] [4].
Recent advancements in automation hardware have enabled significant improvements in extraction methodologies. The Hamilton MicroLab STAR liquid handling system has been successfully implemented for automating urinary organic acid extraction, demonstrating superior precision and reproducibility compared to manual techniques [3]. These systems can process numerous samples simultaneously without continuous operator intervention, significantly reducing analytical variability and increasing laboratory throughput. The integration of such automated platforms into clinical and research laboratories addresses the critical need for standardized metabolomic analyses across multiple study sites and longitudinal sampling timepoints.
Table 1: Comparison of Major Analytical Platforms for Urinary Organic Acid Analysis
| Parameter | GC-MS Platform | LC-MS/MS Platform |
|---|---|---|
| Sample Volume | 100-500 μL | 50-100 μL |
| Extraction Principle | Liquid-liquid extraction | Protein precipitation + dilution |
| Derivatization Required | Yes (TMS, MOX) | No |
| Key Metabolites | Organic acids, amino acids, sugars | Aromatic acids, phenolic compounds |
| Analysis Time | 20-40 minutes | 10-15 minutes |
| Throughput | 30-50 samples/day | 50-100 samples/day |
| Instrumentation Cost | Moderate | High |
| Maintenance Requirements | Moderate | High |
The selection between GC-MS and LC-MS/MS approaches depends on several methodological considerations, including the specific metabolite panel of interest, required sensitivity and specificity, available instrumentation resources, and throughput requirements. GC-MS methods provide excellent chromatographic resolution and access to extensive spectral libraries for compound identification, while LC-MS/MS offers superior sensitivity for specific compound classes without the need for derivatization [5] [4].
The following protocol describes an automated miniaturized approach for urinary organic acid extraction utilizing a liquid handling system, adapted from the method validated by researchers investigating alternatives to manual extraction techniques [3]. This method has demonstrated comparable or superior performance to traditional manual approaches while significantly reducing solvent consumption and processing time.
Materials and Reagents:
Automated Extraction Workflow:
The following workflow diagram illustrates the automated GC-MS extraction process:
For non-targeted metabolomic studies where comprehensive metabolite coverage is prioritized, the Direct Analysis (DA) method has demonstrated superior performance compared to traditional organic acid extraction. This approach eliminates the liquid-liquid extraction step, thereby improving recovery of a broader range of metabolite classes while maintaining excellent repeatability [4].
Materials and Reagents:
Automated DA Workflow:
For targeted analysis of gut microbiota-derived metabolites, an LC-MS/MS approach provides excellent sensitivity without requiring derivatization. This method is particularly suitable for quantifying aromatic acids and other compounds related to gut dysbiosis [5].
Materials and Reagents:
Automated Extraction Workflow:
The following workflow diagram illustrates the LC-MS/MS extraction process:
The method performance characteristics for automated urinary organic acid extraction have been rigorously evaluated across multiple studies. The automated GC-MS method demonstrated excellent analytical precision, with most organic acids exhibiting coefficients of variation (CVs) below 20%, meeting accepted criteria for bioanalytical method validation [3]. The method showed good linearity across a concentration range of 0-300 mg/L for most analytes in spiked synthetic urine, with correlation coefficients (r) >0.99 indicating strong linear relationships [3].
Table 2: Performance Metrics of Automated Urinary Organic Acid Extraction Methods
| Validation Parameter | Automated GC-MS | Direct Analysis (DA) | LC-MS/MS |
|---|---|---|---|
| Precision (CV%) | <20% (most analytes) | <15% | 1.4-13.3% |
| Linearity (r) | >0.99 | >0.99 | >0.995 |
| LLOQ | Varies by analyte | Varies by analyte | 10-40 ng/mL |
| Recovery Rate | 85-110% | Comparable or superior to OA methods | 85.8-109.7% |
| Metabolome Coverage | 13 standard analytes validated | 91 unique metabolites detected | 9 gut microbiota markers |
| Throughput | 48 samples in 4 hours | 60 samples in 3 hours | 100 samples in 4 hours |
For the LC-MS/MS method targeting gut microbiota-related organic acids, validation studies demonstrated exceptional sensitivity with lower limits of quantification (LLOQ) ranging from 10-40 ng/mL, which facilitates detection of even low-abundance metabolites in clinical samples [5]. The method exhibited high accuracy with recovery rates of 85.8-109.7% across the nine targeted organic acids, confirming minimal matrix effects when appropriate internal standards are employed [5].
The Direct Analysis (DA) approach has demonstrated distinct advantages for non-targeted metabolomic studies, achieving detection of 91 unique metabolites spanning multiple compound classes, significantly outperforming traditional organic acid extraction methods which showed bias toward specific metabolite classes [4]. The DA method also exhibited superior repeatability and required smaller sample volumes (50 μL versus 100-500 μL for traditional methods), making it particularly valuable for pediatric studies or longitudinal research where sample volume may be limited [4].
Table 3: Comparison of Urinary Organic Acid Extraction Methods
| Extraction Method | Advantages | Limitations | Optimal Applications |
|---|---|---|---|
| Automated OA Extraction | Excellent for targeted organic acids; Well-established protocols; High precision | Limited metabolome coverage; Derivatization required; Longer sample preparation | Clinical diagnostics; Inherited metabolic disorders; Targeted metabolomics |
| Direct Analysis (DA) | Broad metabolome coverage; Simpler workflow; Superior repeatability | Less sensitive for specific organic acid classes; May require advanced data processing | Non-targeted metabolomics; Biomarker discovery; Nutritional studies |
| LC-MS/MS | High sensitivity; No derivatization; Rapid analysis; Excellent for aromatic acids | Higher instrumentation costs; Limited spectral libraries; Matrix effects | Gut microbiome studies; Pharmacometabolomics; Large-scale clinical studies |
Choosing the appropriate automated extraction method requires careful consideration of several experimental factors and research objectives. For targeted analysis of specific organic acid panels, particularly in clinical diagnostics of inborn errors of metabolism, the automated GC-MS approach provides robust, reproducible results with extensive historical data for comparison [3] [6]. For exploratory biomarker discovery or comprehensive metabolomic profiling, the Direct Analysis method offers superior metabolome coverage and is less biased toward specific compound classes [4]. When studying gut microbiome-related metabolites or requiring high sensitivity for specific aromatic acids, the LC-MS/MS approach delivers excellent performance without the need for derivatization [5].
The sample throughput requirements should also influence method selection. The LC-MS/MS method typically provides the fastest analysis time (10-15 minutes per sample), followed by Direct Analysis (20-30 minutes), while traditional GC-MS methods require longer chromatographic separations (20-40 minutes) [5] [4]. However, the availability of instrumentation and expertise in data interpretation may represent practical constraints that ultimately guide method selection in many laboratory settings.
Successful implementation of automated urinary organic acid extraction methods requires attention to several critical parameters. For GC-based methods, the derivatization efficiency significantly impacts sensitivity and must be carefully controlled through precise temperature and time parameters [3] [4]. The use of urease pre-treatment to reduce urea concentration remains controversial in non-targeted metabolomics, as it may remove or transform metabolites of interest while reducing matrix effects [4]. Recent studies suggest that urease treatment is most beneficial for targeting specific metabolite classes but may limit comprehensiveness in non-targeted approaches [4].
Quality control practices are essential for maintaining method reliability. Incorporating pooled quality control samples throughout analytical batches enables monitoring of system performance and correction for instrumental drift [3]. The use of stable isotope-labeled internal standards, when available, significantly improves quantification accuracy by accounting for matrix effects and extraction efficiency variations [5]. For laboratories processing diverse sample types, establishing sample acceptance criteria based on creatinine concentration or osmolality helps identify diluted or concentrated specimens that may require special consideration during data interpretation [5].
Automated urinary organic acid extraction methods represent significant advancements over manual techniques, offering improved reproducibility, enhanced throughput, and reduced operational costs. The implementation of these automated platforms enables more standardized metabolomic analyses across multiple research sites and clinical laboratories, facilitating larger-scale studies and more reliable biomarker discovery. As the field continues to evolve, further integration of artificial intelligence for method optimization and advanced data processing algorithms will likely expand the applications of urinary metabolomics in both clinical diagnostics and drug development.
Vanillactic acid (VLA), chemically known as 3-(4-Hydroxy-3-methoxyphenyl)-lactic acid (CAS 2475-56-1), is a crucial organic acid biomarker in clinical diagnostics for inborn errors of metabolism. This metabolite plays a particularly significant role in the diagnosis of aromatic L-amino acid decarboxylase (AADC) deficiency, a rare autosomal recessive neurotransmitter disorder that affects the biosynthesis of catecholamines and serotonin. The clinical presentation of AADC deficiency includes varying degrees of neurological impairment, encompassing both motor and non-motor symptoms, with treatment outcomes strongly correlating with early diagnosis and intervention. [1] [2]
Traditional methods for organic acid analysis in urine have relied on gas chromatography-mass spectrometry (GC-MS), which requires derivatization of non-volatile compounds, extensive sample preparation, and relatively long analytical run times. While GC-MS offers high separation efficiency and comprehensive spectral libraries, these limitations have prompted the development of more efficient analytical approaches. The introduction of liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) represents a significant advancement in the field, allowing for rapid, accurate quantification of this compound and related metabolites without the need for derivatization. [3]
The diagnostic significance of this compound measurement has evolved beyond simple concentration determination. Recent research has demonstrated that the ratio of VLA to vanillylmandelic acid (VMA) provides superior diagnostic specificity for AADC deficiency compared to individual metabolite concentrations alone. This ratio-based approach has transformed the utility of this compound in clinical diagnostics, enabling more reliable identification of affected patients, particularly in neonatal and infant populations where early diagnosis is critical for optimal therapeutic outcomes. [2]
The LC-QTOF/MS method for this compound analysis leverages the exceptional mass accuracy and resolution of time-of-flight technology combined with the separation power of liquid chromatography. This technique operates on the principle of separating analytes through reversed-phase chromatography followed by accurate mass detection using a quadrupole time-of-flight mass spectrometer. The QTOF mass spectrometer measures the time taken for ions to travel a fixed distance without the influence of an electric or magnetic field, with lighter ions reaching the detector faster than heavier ones when accelerated to the same kinetic energy. This relationship between mass-to-charge ratio and drift time allows for precise mass determination, enabling discrimination of this compound from other isobaric compounds in complex urine matrices. [3] [4]
The electrospray ionization (ESI) source employed in negative mode efficiently generates [M-H]- ions for this compound, with the theoretical m/z of 227.0667 for the deprotonated molecule (C₁₀H₁₂O₅). The high resolution of QTOF technology (typically >20,000 full width at half maximum) allows for separation of this compound from potential interferences that would co-elute in lower resolution systems such as triple quadrupole mass spectrometers. This mass accuracy ensures confident identification with mass errors typically below 5 ppm, which is particularly important for distinguishing between structurally similar compounds in the catecholamine metabolic pathway. [3] [1]
In AADC deficiency, the blockade in the metabolic pathway occurs at the step where L-dopa and 5-hydroxytryptophan are decarboxylated to dopamine and serotonin, respectively. This enzymatic defect causes accumulation of upstream metabolites including this compound, while downstream metabolites like vanillylmandelic acid (VMA) are significantly reduced. The VLA/VMA ratio thus becomes dramatically elevated, providing a much more specific diagnostic indicator than either metabolite alone. Research has demonstrated that while individual VLA concentrations can show substantial overlap between affected patients and controls, the VLA/VMA ratio provides clear separation, with mean values of 23.16 in AADC deficiency patients compared to 0.07 in controls. This ratio approach particularly enhances diagnostic sensitivity in young patients, where metabolite patterns may be more variable. [2]
Table 1: Reference Values for VLA and VMA in Urine
| Population | VLA (mmol/mol creatinine) | VMA (mmol/mol creatinine) | VLA/VMA Ratio |
|---|---|---|---|
| Non-AADC Controls (n=10,095) | 0.3 (SD=1.18, range 0-57.79) | 5.59 (SD=3.87, range 0.04-60.62) | 0.07 (SD=0.37, range 0.0-23.24) |
| AADC Deficient Patients (n=14) | 10.24 (SD=11.58, range 0.37-33.06) | 0.45 (SD=0.29, range 0.11-1.27) | 23.16 (SD=22.83, range 0.97-74.1) |
Table 2: Sample Preparation Components and Volumes
| Component | Volume | Purpose | Notes |
|---|---|---|---|
| Urine Sample | 25 μL | Source of analytes | Adjusted to creatinine 0-2 mM |
| Formic Acid (0.1%) | 350 μL | Dilution and ionization aid | UPLC-MS grade |
| Internal Standard Mix | 25 μL | Quantification control | Contains stable isotope-labeled analogs |
The chromatographic separation and mass spectrometric detection should be performed using the following optimized parameters:
For mass spectrometric detection:
The following workflow diagram illustrates the complete analytical process from sample preparation to data analysis:
For accurate quantification of this compound, the following steps should be performed:
The diagnostic ratio should be calculated as follows:
The LC-QTOF/MS method for organic acid analysis including this compound has been rigorously validated according to Dutch NEN-EN-ISO 15189 standards. The validation demonstrated superior performance compared to traditional GC-MS methods, with cross-validation of 24 organic acids from 28 urine samples of the ERNDIM quality assurance scheme. The method showed excellent analytical characteristics including precision, accuracy, and reproducibility suitable for clinical diagnostic applications. [3]
Table 3: Method Performance Characteristics for Organic Acid Analysis by LC-QTOF/MS
| Performance Parameter | Result | Acceptance Criterion |
|---|---|---|
| Analytical Time | 35 minutes/sample | Significant reduction vs. GC-MS |
| Sample Volume | 25 μL | Suitable for pediatric applications |
| Sample Preparation | Simple dilution | No derivatization required |
| Number of Biomarkers | 71 metabolites panel | Comprehensive coverage |
| Accuracy | Superior to GC-MS | Based on ERNDIM scheme comparison |
The method has been successfully applied to 99 patient urine samples with 32 different inborn errors of metabolism and 88 control samples. All IEMs were unambiguously diagnosed using the LC-QTOF/MS method by evaluation of the panel of 71 biomarkers, including this compound for AADC deficiency identification. The VLA/VMA ratio demonstrated exceptional diagnostic performance with a mean ratio of 23.16 in AADC deficient patients compared to 0.07 in non-AADC controls, providing clear discrimination between these populations. The age-adjusted thresholds further enhance diagnostic reliability across different patient age groups. [3] [2]
The LC-QTOF/MS method for this compound analysis represents a significant advancement in metabolic diagnostics, particularly for the identification of AADC deficiency. The implementation of the VLA/VMA ratio as a diagnostic parameter has transformed the reliability of biochemical diagnosis for this condition. Previous approaches that relied solely on elevated this compound concentrations often led to diagnostic uncertainty due to the subtle and sometimes overlapping concentrations between patients and controls. The ratio approach capitalizes on the reciprocal relationship between VLA accumulation and VMA deficiency in AADC deficiency, providing a robust biochemical signature that is less susceptible to confounding factors such as urine concentration, dietary influences, or medication effects. [2]
The clinical implementation of this LC-QTOF/MS method enables earlier diagnosis of AADC deficiency, which is critical for initiating appropriate therapeutic interventions that can significantly improve neurological outcomes. Treatment typically involves neurotransmitter precursors, monoamine oxidase inhibitors, and pyridoxine, with response strongly correlating with early intervention. The speed and simplicity of the LC-QTOF/MS method compared to traditional GC-MS facilitates more rapid turnaround times in clinical laboratories, potentially reducing the diagnostic odyssey for patients and families affected by this serious neurometabolic disorder. [3] [2]
In a typical diagnostic scenario, a patient presenting with hypotonia, oculogyric crises, and developmental delay underwent metabolic investigation. The LC-QTOF/MS analysis revealed a this compound concentration of 15.2 mmol/mol creatinine (reference range: 0.3 ± 1.18) and a vanillylmandelic acid concentration of 0.8 mmol/mol creatinine (reference range: 5.59 ± 3.87), resulting in a VLA/VMA ratio of 19.0. This ratio significantly exceeded the age-adjusted cutoff value of 2.5, providing strong biochemical evidence of AADC deficiency, which was subsequently confirmed by molecular genetic testing. This case illustrates the power of the ratio approach in situations where the individual metabolite concentrations might not be conclusively abnormal, particularly since the VLA concentration in this case, while elevated, still fell within the broad range observed in non-AADC controls (up to 57.79 mmol/mol creatinine). [2]
The LC-QTOF/MS method for this compound analysis represents a robust, efficient approach for the diagnosis of AADC deficiency and related disorders. The implementation of the VLA/VMA ratio as a diagnostic parameter significantly enhances the reliability of biochemical diagnosis compared to individual metabolite quantification. This method offers substantial advantages over traditional GC-MS techniques, including simplified sample preparation, reduced analytical time, and improved throughput while maintaining high sensitivity and specificity. The extension of the metabolite panel to include 71 biomarkers makes this application a promising technique for comprehensive metabolic diagnostics in clinical laboratories. [3] [2]
This compound (2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid) is a reported metabolite of eugenol in humans [1]. Its structure contains multiple polar functional groups that necessitate derivatization for effective GC-MS analysis [2].
| Property | Description |
|---|---|
| IUPAC Name | 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid [1] |
| Molecular Formula | C({10})H({12})O(_5) [1] |
| Molecular Weight | 212.20 g/mol [1] |
| PubChem CID | 160637 [1] |
| Relevant Functional Groups | Carboxylic acid, Phenolic hydroxyl, Aliphatic hydroxyl, Methoxy ether [1] |
Based on its functional groups, the primary goal of derivatization is to replace the active hydrogens on the carboxylic acid, phenolic hydroxyl, and aliphatic hydroxyl groups with non-polar, thermally stable moieties to enhance volatility and detectability [2]. Silylation is the most suitable technique.
The table below compares two common silylation reagents suitable for this compound.
| Reagent | Acronym | Derivative Formed | Advantages | Considerations |
|---|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane | BSTFA + 1% TMCS [3] [4] | Trimethylsilyl (TMS) ester and ethers | Rapid reaction, high efficiency, TMCS acts as a catalyst [3] [4]. | Derivatives can be sensitive to moisture [2] [5]. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide + 1% TMCS | MSTFA + 1% TMCS [6] | Trimethylsilyl (TMS) ester and ethers | Also a highly effective and standard silylation reagent [6]. | Similar moisture sensitivity as BSTFA [2]. |
A robust, optimized protocol can be adapted from a recent method developed for dicarboxylic acids, which share similar challenges [3] [4].
Optimized Protocol for the Silylation of this compound
TMS derivatives produce characteristic fragmentation patterns in Electron Impact (EI) mode. The molecular ion of the fully derivatized this compound (where the -COOH, phenolic -OH, and aliphatic -OH are all silylated) will have a high molecular weight. Look for key fragments common to TMS derivatives, such as ions resulting from the loss of a methyl group (M-15) [5].
Since this is a proposed protocol, you may need to fine-tune the conditions. The following workflow outlines a systematic approach to method development and highlights key parameters to optimize.
Key Optimization Parameters:
| Extraction Solvent | Application Note | Reference |
|---|---|---|
| Methanol | Efficient for dicarboxylic acids; extraction at 105°C showed >80% recovery for similar compounds. | [3] [4] |
| Mixtures of Methanol, Acetonitrile, and Water | Commonly used in untargeted metabolomics for comprehensive coverage of polar metabolites. | [6] |
To summarize the analytical strategy:
This compound (VLA), also known as vanillyllactic acid, is an acidic catecholamine metabolite that serves as a crucial biomarker for diagnosing aromatic L-amino acid decarboxylase (AADC) deficiency, a rare autosomal recessive neurotransmitter disorder [1] [2]. AADC deficiency disrupts the biosynthesis of key neurotransmitters including dopamine, norepinephrine, epinephrine, and serotonin, leading to complex neurological manifestations encompassing both motor and non-motor symptoms [1]. The phenotypic spectrum of AADC deficiency varies significantly, ranging from severe neonatal-onset encephalopathy to milder later-presenting cases, with treatment outcomes strongly correlating with early diagnosis and intervention [1].
Traditionally, AADC deficiency diagnosis relied on detecting elevated VLA concentrations through urinary organic acid analysis. However, this elevation is often subtle and easily missed in routine screening [1]. Recent research has demonstrated that the ratio of VLA to vanillylmandelic acid (VMA) provides a substantially more reliable diagnostic marker than VLA concentration alone [1] [3]. This advancement underscores the critical importance of proper sample collection, storage, and analysis to preserve metabolite integrity and ensure accurate diagnosis.
This compound (3-(4-hydroxy-3-methoxyphenyl)lactic acid) belongs to the class of organic compounds known as phenylpropanoic acids, characterized by a benzene ring conjugated to a propanoic acid [2]. In normal metabolic states, VLA exists as a minor catecholamine metabolite present in detectable amounts in human urine and cerebrospinal fluid [2]. The compound's molecular formula is C₁₀H₁₂O₅, with an average molecular weight of 212.1993 g/mol [2].
The diagnostic significance of VLA emerges from its position in catecholamine metabolic pathways. Under normal conditions, the major metabolic pathway for dopamine leads to homovanillic acid (HVA), while norepinephrine and epinephrine metabolism predominantly yields vanillylmandelic acid (VMA) [4]. In AADC deficiency, the block in the enzymatic conversion of L-dopa to dopamine and 5-hydroxytryptophan to serotonin creates a metabolic shunt that diverts L-dopa toward alternative pathways, resulting in increased production of VLA and other atypical metabolites [1]. This rerouting of metabolic flux away from standard catecholamine synthesis explains the characteristic biochemical pattern observed in AADC deficiency: elevated VLA accompanied by reduced VMA and HVA.
Table: Key Metabolites in Catecholamine Metabolism and AADC Deficiency
| Metabolite | Chemical Formula | Normal Function | Significance in AADC Deficiency |
|---|---|---|---|
| This compound (VLA) | C₁₀H₁₂O₅ | Minor catecholamine metabolite | Markedly elevated due to metabolic shunting |
| Vanillylmandelic Acid (VMA) | C₉H₁₀O₅ | Major norepinephrine/epinephrine metabolite | Reduced due to enzymatic block |
| Homovanillic Acid (HVA) | C₉H₁₀O₄ | Major dopamine metabolite | Reduced due to enzymatic block |
| 5-Hydroxyindoleacetic Acid (5-HIAA) | C₁₀H₉NO₃ | Major serotonin metabolite | Reduced due to enzymatic block |
The following diagram illustrates the metabolic disruption in AADC deficiency and the resulting biomarker changes:
Figure 1: Metabolic Pathway Disruption in AADC Deficiency. The block at the AADC enzyme step shunts metabolism toward this compound (VLA) production while reducing formation of standard catecholamine metabolites (VMA/HVA).
For VLA analysis and VLA/VMA ratio determination, urine specimens can be collected as either random samples or 24-hour collections, depending on clinical requirements and laboratory preferences [4]. When collecting 24-hour urine, the total volume should be measured and recorded, with 2 mL aliquots stored frozen until analysis [4]. For random specimens, collection should follow clean-catch procedures to minimize contamination: the genital area is cleaned with sterile wipes, urination begins into the toilet, then a midstream sample is collected in a sterile container, with the remaining urine voided into the toilet [5].
Proper stabilization of urinary biogenic amines and their metabolites is critical for accurate VLA measurement. Recent comparative studies have evaluated different preservation approaches:
Table: Comparison of Urine Preservation Methods for Biogenic Amine Metabolites
| Preservative | Mechanism | Advantages | Limitations | Stability Performance |
|---|---|---|---|---|
| Hydrochloric Acid (HCl) | Acidification to low pH prevents degradation at basic conditions | Effective for catecholamines; traditional approach | Very low pH may cause degradation or deconjugation of some metabolites; hazardous for patients | 5-HIAA degraded in 23% of samples after 48 hours [6] |
| Sodium Citrate | Buffering action maintains moderate pH | Non-hazardous; stabilizes all biogenic amines effectively; suitable for unfrozen transport | Requires specific concentration optimization | All biogenic amines stable for 4 weeks at 22°C except epinephrine [6] |
| No Preservative (Native) | - | Simplest collection method | Metabolites unstable at extreme pH; limited stability | Variable degradation depending on time, temperature, and initial urine composition [6] |
Based on comprehensive stability studies, sodium citrate has emerged as the recommended preservative for VLA and related metabolite analysis. The buffering properties of sodium citrate effectively prevent degradation of biogenic amines without causing the extreme pH conditions that can compromise certain metabolites [6]. Specifically, the use of sodium citrate as a stabilizer allows for:
Table: Stability of Urinary Biogenic Amines Under Different Storage Conditions with Sodium Citrate Preservation
| Storage Temperature | Maximum Recommended Storage Duration | Notes |
|---|---|---|
| Room Temperature (22°C) | 4 weeks | Suitable for all biogenic amines except epinephrine; ideal for transport [6] |
| Refrigerated (4°C) | 48 hours (epinephrine) 4 weeks (other metabolites) | Appropriate for short-term storage [6] | | Frozen (-20°C) | 4 weeks (all metabolites) | Recommended for long-term storage [6] | | Frozen (-80°C) | Not specified in studies; typically years for clinical specimens | Standard for biobanking and research repositories |
For laboratories performing VLA/VMA ratio analysis, the sample storage workflow can be visualized as follows:
Figure 2: Recommended Urine Sample Handling Workflow for VLA/VMA Analysis. Sodium citrate preservation enables flexibility in storage conditions while maintaining metabolite stability.
The traditional method for VLA detection involves organic acid analysis through gas chromatography-mass spectrometry (GC-MS). The standard protocol entails liquid-liquid extraction of acidified urine samples followed by derivatization via trimethylsilylation and GC-MS separation [1]. This approach allows semi-quantitative determination of VLA concentrations and simultaneous measurement of VMA, enabling calculation of the diagnostically critical VLA/VMA ratio [1].
While this method provides reliable detection, it has limitations in clinical practice. Individual VLA concentrations show considerable variability, with AADC deficient patients exhibiting mean VLA concentrations of 10.24 mmol/mol creatinine (SD = 11.58, range = 0.37-33.06) compared to 0.3 mmol/mol creatinine (SD = 1.18, range 0-57.79) in controls [1]. This significant overlap between patient and control values limits the diagnostic reliability of VLA measurement alone.
The VLA/VMA ratio dramatically improves diagnostic accuracy for AADC deficiency. Control populations (n=10,095) demonstrate a mean VLA/VMA ratio of 0.07 (SD = 0.37, range 0.0-23.24), while AADC deficient patients (n=14) show a mean ratio of 23.16 (SD = 22.83, range 0.97-74.1) [1]. This approach is particularly effective in young patients, though age-adjusted thresholds are necessary as the ratio decreases with age [1].
Table: Diagnostic Performance of VLA/VMA Ratio in AADC Deficiency
| Parameter | Control Population (n=10,095) | AADC Deficient Patients (n=14) | Diagnostic Utility |
|---|---|---|---|
| VLA Concentration | 0.3 mmol/mol creatinine (SD=1.18, range 0-57.79) | 10.24 mmol/mol creatinine (SD=11.58, range 0.37-33.06) | Limited due to overlap |
| VMA Concentration | 5.59 mmol/mol creatinine (SD=3.87, range 0.04-60.62) | 0.45 mmol/mol creatinine (SD=0.29, range 0.11-1.27) | Supportive marker |
| VLA/VMA Ratio | 0.07 (SD=0.37, range 0.0-23.24) | 23.16 (SD=22.83, range 0.97-74.1) | Highly reliable discriminator |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and specificity for VMA quantification, with methodologies that can be adapted for simultaneous VLA measurement. A recently developed approach utilizes microextraction by packed sorbent (MEPS) coupled to LC-MS/MS, providing significant advantages for clinical implementation [4].
The MEPS-LC-MS/MS protocol employs an eVol semi-automatic syringe with anion exchange sorbent materials. The optimized procedure includes:
This method demonstrates excellent performance characteristics with linearity of 0.5-100 μg/mL for VMA, intra-assay and inter-assay imprecision less than 9.6%, and significantly reduced matrix interferences compared to dilute-and-shoot approaches [4]. The minimal sample volume requirement (10 μL) and rapid processing time (3 minutes per sample) make it particularly suitable for pediatric applications where sample volumes may be limited [4].
The VLA/VMA ratio has established itself as the most reliable biochemical marker for AADC deficiency. The striking difference between control and patient populations provides clear diagnostic discrimination, with AADC deficient patients typically exhibiting VLA/VMA ratios above 0.97 (the lower end of the patient range), while most controls fall below this threshold [1].
Laboratories should establish age-adjusted reference intervals, as the VLA/VMA ratio demonstrates age-dependent variation, being most pronounced in younger patients [1]. This age effect necessitates pediatric-specific reference ranges for optimal diagnostic accuracy in the patient population most likely to present with AADC deficiency symptoms.
While the VLA/VMA ratio provides exceptional biochemical discrimination, diagnosis of AADC deficiency should incorporate multiple lines of evidence:
The comprehensive diagnostic workflow for AADC deficiency integrates these elements systematically:
Figure 3: AADC Deficiency Diagnostic Workflow. The VLA/VMA ratio serves as a key screening tool that guides subsequent confirmatory testing.
Proper sample handling and storage conditions are fundamental for accurate VLA measurement and reliable calculation of the VLA/VMA ratio in AADC deficiency diagnosis. The implementation of sodium citrate preservation enables flexible storage conditions while maintaining metabolite stability, addressing a critical preanalytical consideration in neurochemical diagnosis. The VLA/VMA ratio represents a significant advancement over isolated VLA measurement, providing robust diagnostic discrimination that facilitates early detection and intervention for this treatable neurotransmitter disorder. As research continues to refine age-specific reference intervals and analytical methodologies, the VLA/VMA ratio will remain an essential component in the diagnostic algorithm for AADC deficiency.
The table below summarizes the excretion rates of this compound and related metabolites in urine from healthy adults, which can serve as a reference range for your analyses [1] [2].
| Metabolite | Full Name | Excretion Rate in Healthy Adults (Mean ± 2 S.D., mg/g creatinine) |
|---|---|---|
| VLA | 4-hydroxy-3-methoxyphenyllactic acid (this compound) | 0 - 0.35 [1] |
| VMA | Vanilmandelic acid | 0.61 - 4.36 [1] |
| HVA | Homovanillic acid | 0.67 - 6.55 [1] |
| 5-HIAA | 5-hydroxyindoleacetic acid | 0.50 - 5.14 [1] |
| DOPAC | 3,4-dihydroxyphenylacetic acid | 0.13 - 1.02 [1] |
| VA | Vanillic acid | 0 - 0.55 [1] |
For diagnosing Aromatic L-amino acid decarboxylase (AADC) deficiency, the semi-quantitative VLA/VMA ratio is a more reliable marker than VLA concentration alone. The following table contrasts this ratio between confirmed AADC deficiency patients and non-AADC deficient controls [3].
| Study Group | Mean VLA/VMA Ratio (Range) | Remarks |
|---|---|---|
| AADC Deficient Patients (n=14) | 23.16 (0.97 - 74.1) [3] | The ratio is significantly elevated, allowing for reliable diagnosis, especially in young patients. |
| Non-AADC Deficient Controls (n=10,095) | 0.07 (0.0 - 23.24) [3] | The ratio decreases with age; age-adjusted thresholds should be used. |
This compound (VLA), or 4-hydroxy-3-methoxyphenyllactic acid, is a key acidic metabolite of catecholamines. While its concentration in healthy individuals is very low, it has gained significant importance as a diagnostic biomarker for Aromatic L-amino acid decarboxylase (AADC) deficiency, a rare inherited disorder affecting neurotransmitter synthesis [3]. In AADC deficiency, the VLA to vanillylmandelic acid (VMA) ratio in urine is dramatically elevated, making it a reliable, non-invasive diagnostic tool [3]. Accurate quantification of VLA is therefore essential in clinical chemistry and neurochemistry research.
A robust high-performance liquid chromatography (HPLC) method for the simultaneous determination of VLA and other catecholamine metabolites in human urine has been established. The core components of this method are [1]:
This method has demonstrated satisfactory detection limits, analytical recoveries (mean of 97% to 105%), and low inter- and intra-assay coefficients of variation [1].
Principle: Acidic catecholamine metabolites, including this compound (VLA), vanilmandelic acid (VMA), homovanillic acid (HVA), and 5-hydroxyindoleacetic acid (5-HIAA), are extracted from human urine and simultaneously determined using a mixed-mode HPLC column coupled with an electrochemical detector [1].
Workflow Diagram:
Materials and Reagents:
Internal Standard Selection Guide:
Procedure:
This section addresses common reasons for low recovery and provides targeted solutions.
| Possible Cause | Explanation & Troubleshooting Action |
|---|---|
| Incorrect pH | Vanillactic acid is a benzoic acid derivative with at least one ionizable group (carboxylic acid). Its extraction efficiency depends on being in its neutral form. |
| Why it matters | The aqueous phase pH must be adjusted to suppress ionization. |
| Action to take | For acidic compounds, set the aqueous phase pH at least 2 units below the analyte's pKa. If the pKa is unknown, systematic testing across a low pH range (e.g., 2-4) is required. |
| Mismatched Solvent Polarity | The organic solvent's polarity must match the analyte's hydrophobicity for efficient partitioning. |
| Why it matters | Use the analyte's LogP value (partition coefficient) as a guide. A higher LogP indicates higher hydrophobicity and better recovery in non-polar solvents. |
| Action to take | If the LogP is unknown, screen different solvents. For a relatively polar molecule like this compound, try MTBE, Ethyl Acetate, or Dichloromethane. A 7:1 organic-to-aqueous phase ratio is a good starting point [1]. |
| Insufficient Salting-Out Effect | The solubility of hydrophilic analytes in the aqueous phase can be reduced by adding salt. |
| Why it matters | "Adding high-enough concentrations of simple salts to saturate the aqueous sample... driv[es] the target analytes into the organic phase" [1]. |
| Action to take | Saturate your aqueous sample with salts like sodium chloride or sodium sulfate before extraction. |
For compounds with unknown properties or complex matrices, a double extraction can significantly enhance recovery. The workflow below outlines this process.
Workflow Overview: This method extracts a broader range of compounds by performing two sequential LLE steps under different pH conditions [2].
Detailed Procedure:
Basic Extraction:
Acidic Extraction:
The table below summarizes the available data, highlighting the critical missing parameters.
| Parameter | Available Information for this compound |
|---|---|
| CAS Number | 2475-56-1 [3] |
| Molecular Formula | C({10})H({12})O(_5) [3] |
| Molecular Weight | 212.2 g/mol [3] |
| IUPAC Name | 3-(4-Hydroxy-3-methoxyphenyl)lactic acid [3] |
| Chemical Structure | A benzoic acid derivative with hydroxy and methoxy substituents. |
| pKa (Critical Missing Data) | Not found in search results. (Estimated: carboxylic acid pKa ~4.2, phenolic OH pKa ~10) |
| LogP (Critical Missing Data) | Not found in search results. |
Vanillactic acid (VLA) is a key diagnostic marker, particularly for conditions like aromatic L-amino acid decarboxylase (AADC) deficiency and neuroblastoma [1] [2]. The Coefficient of Variation (CV) is a critical metric for evaluating the precision of your VLA measurements, calculated as (Standard Deviation / Mean) × 100%. A lower CV indicates greater consistency and reliability in your analytical results.
The table below summarizes the core concepts:
| Aspect | Description |
|---|---|
| This compound (VLA) | An acidic catecholamine metabolite used as a biochemical marker[CITATION]. |
| Clinical Significance | Diagnostic marker for AADC deficiency and neuroblastoma[CITATION]. |
| Coefficient of Variation (CV) | Statistical measure of the precision and reproducibility of an assay. |
| Goal of CV Reduction | To improve the reliability, consistency, and accuracy of experimental data. |
High CV can stem from various parts of the analytical process. Here is a structured guide to identify and resolve common issues, synthesizing general laboratory best practices with information from the search results.
| Problem Area | Potential Cause | Trouckshooting Steps & Solutions |
|---|---|---|
| Sample Preparation | Inconsistent sample handling, protein precipitation, or derivatization. | Standardize urine collection, storage, and purification steps. Use internal standards (e.g., stable-isotope labeled VLA) to correct for sample loss[CITATION]. |
| Instrument Calibration | Poorly calibrated pipettes, detectors, or HPLC pumps. | Implement regular calibration and maintenance schedules. Perform system suitability tests before each run. |
| Chromatographic Separation | Column degradation, mobile phase inconsistency, or suboptimal temperature control. | Use a dedicated, well-maintained HPLC column. Ensure consistent mobile phase composition and temperature[CITATION]. |
| Data Analysis | Incorrect integration of chromatographic peaks or high baseline noise. | Establish and consistently apply clear peak integration rules. Use software with smoothing algorithms and manually review ambiguous peaks. |
Q1: What is a typical reference value for this compound in healthy individuals? While reference ranges can vary between laboratories, studies have established values for normal children to distinguish them from those with conditions like neuroblastoma [2]. It is crucial to establish and validate a reference range specific to your own laboratory's methods and population.
Q2: Are there any specific analytical techniques recommended for measuring VLA? Yes. High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a well-cited and robust method for the accurate and precise measurement of VLA and related metabolites in urine [2]. This method is noted for its sensitivity, capable of detecting VLA at low concentrations (pmol/L).
Q3: What is the significance of the VLA/HVA ratio? The ratio of this compound to Vanillylmandelic Acid (HVA) is a reliable diagnostic marker. A semi-quantitative detection of a high VLA/HVA ratio in urine is a specific marker for AADC deficiency [1].
For a comprehensive understanding, the following diagram outlines a generalized workflow for VLA analysis, integrating steps that are critical for minimizing variability.
VLA Analysis and CV Control Workflow
This workflow highlights key stages where precision is critical. The diamond-shaped red node represents the decision point for evaluating the CV, leading either to result validation or a troubleshooting loop.
To summarize the strategy for reducing CV in VLA assays:
Q: What is miniaturized organic acid extraction and what are its benefits? Miniaturized organic acid extraction is an optimized sample preparation method that uses significantly smaller volumes of samples and solvents compared to conventional protocols. The core principle often involves a liquid-liquid extraction (LLE) where organic acids are partitioned between different phases based on their solubility [1] [2]. The key benefits include [3]:
Q: What is a typical protocol for a ? The following protocol, developed for urinary organic acids and adaptable to other sample types, uses a two-solvent system in a small volume [3].
Miniaturized Manual Extraction Protocol
This manual method can be translated into an automated procedure using a liquid handling robot for even greater consistency and throughput [3].
Problem: Poor Recovery of Specific Organic Acids Recovery issues are often linked to the polarity of the target analytes. Highly polar acids tend to prefer the aqueous phase.
| Issue | Suggested Solution | | :--- | :--- | | Low recovery of highly polar acids (e.g., Citric acid, Lactic acid) | Optimize the solvent type and ratio. A two-solvent system with acetonitrile can improve polar acid extraction [3]. | | Consistently low recovery for all acids | Ensure the sample is properly acidified to protonate organic acids, favoring their partitioning into the organic solvent [4] [5]. |
Problem: Inconsistent Results (High Coefficient of Variation) This typically points to issues with the extraction process itself.
| Issue | Suggested Solution | | :--- | :--- | | High variability between replicates | Ensure vigorous and consistent mixing after solvent addition. Automating the liquid transfer and mixing steps can significantly improve repeatability [3]. | | Unclear phase separation leading to inconsistent collection | For non-automated methods, a brief, low-speed centrifugation can help achieve a clean phase separation. Using ethyl acetate, which provides clear separation, is recommended [3]. |
Problem: Challenges in Phase Separation and Emulsification Emulsions can halt the workflow and lead to sample loss.
| Issue | Suggested Solution | | :--- | :--- | | Emulsion formation | Mix solutions gently instead of shaking vigorously. Use a glass rod to gently encourage droplets to coalesce, or add a small amount of brine solution to "salt out" and break the emulsion [4]. | | Indistinct phase boundary | Add a small amount of water to the separatory funnel; the layer the droplets move into is the aqueous phase. A small piece of ice can also be used to find the boundary, as it will float between the two layers [4]. |
When implementing a new miniaturized method, it is crucial to validate its performance. The following table summarizes validation data for a miniaturized and automated method for urinary organic acids, providing a benchmark for your own validation studies [3].
Table 1: Validation data for an automated miniaturized extraction method for urinary organic acids.
| Organic Acid | Mean Recovery (%) | Correlation Coefficient (r) | Linear Range (mg/L) | Precision (CV, %) |
|---|---|---|---|---|
| Phenylacetic acid | >100 | >0.995 | 0 - 300 | <20 |
| Ethylmalonic acid | >100 | >0.995 | 0 - 300 | <20 |
| Methylmalonic acid | >100 | >0.995 | 0 - 300 | <20 |
| Stearic acid | >100 | >0.995 | 0 - 300 | <20 |
| Adipic acid | Lower than in-house method | >0.995 | 0 - 300 | <20 |
| Succinic acid | Lower than in-house method | >0.995 | 0 - 300 | <20 |
| Citric acid | <50 | >0.995 | 0 - 300 | >20 (Highly variable) |
Key validation parameters explained:
Q: Are there alternatives to liquid-liquid extraction for organic acid purification? Yes, Solid-Phase Extraction (SPE) is a powerful alternative, especially for complex samples or when a cleaner extract is needed. A validated method using strong anionic exchange (SAX) cartridges can effectively isolate organic acids from microbial cell extracts.
Q: How can extraction parameters be systematically optimized? For challenging sample types like plant materials, you can use statistical experimental design. For example, a Fractional Factorial Design (3k⁻¹) can efficiently optimize key parameters:
The following diagram summarizes the decision-making and experimental workflow for developing and troubleshooting a .
The table below summarizes key quantitative data from major studies, which can serve as a reference for evaluating the performance of your analytical methods.
| Parameter | Non-AADC Deficient Controls (n=10,095) [1] [2] | AADC Deficient Patients (n=14) [1] [2] | Analytical Method Performance [3] |
|---|---|---|---|
| VLA Mean Concentration | 0.3 mmol/mol creatinine (SD=1.18, Range 0–57.79) | 10.24 mmol/mol creatinine (SD=11.58, Range 0.37–33.06) | Recovery: 103% |
| VMA Mean Concentration | 5.59 mmol/mol creatinine (SD=3.87, Range 0.04–60.62) | 0.45 mmol/mol creatinine (SD=0.29, Range 0.11–1.27) | Recovery: 81% |
| VLA/VMA Mean Ratio | 0.07 (SD=0.37, Range 0.0–23.24) | 23.16 (SD=22.83, Range 0.97–74.1) | Not applicable |
| Diagnostic Utility | Individual concentrations are not reliable for diagnosis. The VLA/VMA ratio is a specific and reliable marker, especially in young patients [1] [2]. |
Here are detailed methodologies for the key analytical techniques cited in the literature.
This method is designed for high sensitivity, suitable for detecting non-secreting neuroblastoma markers.
This semi-quantitative method is optimized for diagnosing Aromatic L-amino acid decarboxylase (AADC) deficiency.
Here are some common challenges and solutions presented in an FAQ format.
The diagram below outlines the general decision-making and analytical workflow for VLA analysis, integrating the two key methodologies.
Pre-analytical errors occur before a laboratory sample is analyzed and account for over 60% of all laboratory errors [1]. They can happen during test ordering, patient identification, sample collection, transport, or processing [1] [2]. The table below summarizes common pre-analytical errors and their impacts on test results.
| Error Type | Specific Example | Impact on Test Results |
|---|---|---|
| Sample Contamination | Contamination with EDTA (from a purple-top tube) [1] | Falsely decreases Ca²⁺, Zn²⁺, Mg²⁺; inhibits ALK; falsely elevates K⁺ [1] |
| Sample Contamination | Contamination with IV fluid [1] | Dilutes blood components, causing falsely low levels (e.g., WBC, HGB) [1] |
| Improper Collection | Using wrong tube type (e.g., EDTA tube for coagulation tests) [1] | Falsely prolongs PT, APTT, and TT due to chelation of Ca²⁺ [1] |
| Improper Handling/Transport | Delayed transport and processing of blood sample [1] | K⁺ falsely elevated; Glu and bilirubin falsely decreased [1] |
| Improper Handling/Transport | Prolonged tourniquet time (>60 seconds) [1] | Can elevate K⁺ by ~2.5%; increase total cholesterol by ~5% after 60-120 seconds [1] |
| Sample Identification | Incorrect labeling of sample tubes [2] | Leads to wrong patient identification, requiring recollection and delaying diagnosis [2] |
This compound (VLA) is an organic acid, and its measurement in urine is a key diagnostic marker for Aromatic L-Amino Acid Decarboxylase (AADC) deficiency, a rare genetic neurotransmitter disorder [3] [4].
The semi-quantitative VLA/VMA ratio has been established as a more reliable diagnostic marker for AADC deficiency than measuring absolute concentrations of either metabolite alone [4]. The typical workflow is as follows:
Key Methodology Details [4]:
| Problem | Potential Pre-analytical Cause | Corrective & Preventive Action |
|---|---|---|
| Subtle or missed VLA elevation | None; this is an analytical interpretation challenge. | Use the VLA/VMA ratio instead of absolute values. The ratio is a more sensitive and reliable marker [4]. |
| Contaminated stool sample (if testing for VLA in stool, though urine is standard) | Sample dropped on floor, compromising sterility [1]. | Request a new, freshly collected sample to ensure accurate results [1]. |
| Inconsistent results between runs | Degradation of metabolites due to delayed processing or improper storage. | Ensure samples are frozen promptly after collection and processed without delay to maintain analyte stability. |
Reducing these errors requires a systematic approach focusing on training and technology.
The following diagram illustrates how a digital tracking system integrates into the pre-analytical workflow to minimize errors:
The high polarity of compounds like vanillactic acid presents specific challenges for extraction and purification. The core principle is "like dissolves like", meaning polar solvents are needed to efficiently recover polar compounds from biological matrices [1].
The choice of method and solvent significantly impacts the yield and profile of the extracted compounds.
Table 1: Comparison of Extraction Methods for Phytochemicals
| Extraction Method | Principle | Best For | Advantages | Limitations |
|---|---|---|---|---|
| Cold Maceration | Solvent diffusion at room temperature [1] | Thermolabile compounds; traditional preparations [3] | Simple, no specialized equipment needed [1] | Lengthy (hours to days), high solvent use [1] |
| Soxhlet Extraction | Continuous cycling of hot solvent [1] | Non-thermolabile compounds [1] | High efficiency, large sample processing [1] | High temperature, high solvent use [1] |
| Ultrasound-Assisted Extraction (UAE) | Cell disruption via ultrasonic cavitation [1] | Polar and semi-polar compounds [3] | Fast, moderate temperature, higher efficiency [1] | Optimization of parameters needed [1] |
| One-Step MTBE Extraction | Liquid-liquid partitioning for multiple compound classes [4] | Simultaneous extraction of polar metabolites, lipids, and proteins [4] | Comprehensive, high reproducibility from a single sample [4] | Requires handling of multiple fractions [4] |
Table 2: Effect of Solvent Polarity on Compound Recovery
| Solvent | Polarity | Typical Use | Example Efficacy |
|---|---|---|---|
| Water | High | Polar compounds like sugars, proteins, glycosides [1] | Effective for soluble carbohydrates and proteins [3] |
| Ethanol (70%) | Intermediate | Broad-range polar phytochemicals (e.g., phenolics, flavonoids) [3] | Shown to yield high levels of phenolic compounds and strong antioxidant activity [3] |
| Ethyl Acetate | Intermediate | Semi-polar compounds [3] | Extracts specific secondary metabolites [3] |
| Methyl tert-butyl ether (MTBE) / Methanol | Mixed polarity | One-step extraction of diverse compound classes [4] | Creates a phase for lipids (MTBE) and polar metabolites (methanol/water) [4] |
This robust protocol is designed for the simultaneous extraction of polar metabolites, lipids, and proteins from a single sample aliquot, minimizing variability [4].
This is a simpler, green(er) method optimized for recovering phytochemicals from plant matrices like Mentha longifolia [3].
Q1: My recovery of this compound and other polar compounds in SPE is low. What could be the issue?
Q2: Which chromatographic separation technique is best for analyzing polar compounds?
Q3: How can I reduce matrix effects in complex samples like biota?
While direct comparisons of automated vs. manual systems for vanillic acid are not available, the established methods involve manual or semi-automated techniques. The table below summarizes the core methodologies identified.
| Method Type | Key Technique | Typical Application Context | Key Parameters / Conditions |
|---|
| Extraction | Solid-Liquid Extraction [1] | Isolating vanillic acid from plant materials (e.g., pumpkin seeds). | Solvent: 40% ethanol (v/v) [1] Temperature: 45°C [1] Time: 100 minutes [1] Solvent-to-solid ratio (V/m): 20:1 [1] | | Analysis | High-Performance Liquid Chromatography (HPLC) [2] [1] | Determining vanillic acid concentration in extracts and biological samples (plasma, urine) [3] [2]. | Column: C18 (e.g., ODS-3, Agilent-Eclipse XDB) [2] [1] Mobile Phase: Varied (e.g., Water-Methanol-Acetic acid or Water-Acetonitrile-Formic acid gradients) [2] [1] Detection: UV (e.g., 260 nm) [2] | | Analysis | Micellar Electrokinetic Chromatography (MEKC) [4] | Analyzing vanilla extracts; presented as a faster alternative to HPLC. | Run Time: ~8 minutes [4] Key Feature: Offers orthogonal selectivity (different elution order) compared to HPLC, useful for peak identification [4] |
For researchers to replicate these methods, here is a more detailed breakdown of the protocols.
This is a standardized method for obtaining vanillic acid from a natural source.
This method was developed for the simultaneous quantification of vanillic acid and luteolin in a plant extract.
To visualize the logical flow of the extraction and analysis processes, here are two workflow diagrams.
A key challenge in developing a direct comparison is that automated extraction systems in the search results are almost exclusively discussed in the context of nucleic acids, not small molecules like vanillic acid [5] [6] [7]. The extraction principles (e.g., lysis, binding, washing, elution) for nucleic acids are fundamentally different from the solid-liquid extraction used for vanillic acid.
To build the troubleshooting guides and FAQs you need:
Q: What is the clinical significance of measuring Vanillactic Acid (VLA) in urine? A: The VLA to vanillylmandelic acid (VMA) ratio in urine is a highly reliable diagnostic marker for Aromatic L-amino acid decarboxylase (AADC) deficiency, a primary neurotransmitter defect. While VLA concentration alone is often subtly elevated and can be missed, the VLA/VMA ratio provides a much more robust and easily accessible parameter for diagnosis, especially in young patients [1] [2].
Q: Which analytical method is recommended for quantifying VMA and related acids? A: A dilute-and-shoot ultra-high pressure liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method is recommended. This method is fast, robust, and offers improved analytical specificity and throughput compared to traditional methods with electrochemical detection. It allows for the simultaneous quantification of VMA, homovanillic acid (HVA), and 5-hydroxyindoleacetic acid (5-HIAA) [3].
The following tables summarize key quantitative data from the cited research.
Table 1: Metabolite Levels in AADC Deficiency vs. Controls [1] [2] This table shows the distinct differences in metabolite profiles that enable diagnosis.
| Metabolite / Ratio | Non-AADC Deficient Controls (n=10,095) | AADC Deficient Patients (n=14) |
|---|---|---|
| VLA (mmol/mol creatinine) | Mean: 0.3 (Range: 0–57.79) | Mean: 10.24 (Range: 0.37–33.06) |
| VMA (mmol/mol creatinine) | Mean: 5.59 (Range: 0.04–60.62) | Mean: 0.45 (Range: 0.11–1.27) |
| VLA/VMA Ratio | Mean: 0.07 (Range: 0.0–23.24) | Mean: 23.16 (Range: 0.97–74.1) |
Table 2: Performance of LC-MS/MS Method for Urinary Biomarkers [3] This table outlines the performance characteristics of the recommended analytical method.
| Parameter | Performance for VMA, HVA, and 5-HIAA |
|---|---|
| Analytical Run Time | 8 minutes |
| Linearity (r²) | > 0.999 for all analytes |
| Precision (CV) | < 15% |
| Matrix Effect Recovery | > 90% |
| Lower Limit of Quantification (LLOQ) | VMA: 0.25 µM; HVA and 5-HIAA: 0.4 µM |
Here is a detailed methodology for the simultaneous analysis of VMA, HVA, and 5-HIAA, which can be adapted for VLA analysis with appropriate method validation [3].
1. Sample Preparation (Dilute-and-Shoot)
2. Instrumental Analysis (UPLC-MS/MS)
3. Validation Parameters The method should be validated according to EMA and FDA guidelines, assessing:
The following diagram illustrates the core experimental and diagnostic pathway based on the information provided.
Experimental and Diagnostic Workflow for AADC Deficiency
Vanillactic acid (VLA), or 3-(4-Hydroxy-3-methoxyphenyl)-lactic acid (CAS 2475-56-1), is a key acidic metabolite in the catecholamine pathway [1]. Its accurate quantification in urine is essential for diagnosing rare genetic disorders like Aromatic L-amino acid decarboxylase (AADC) deficiency and for screening neuroblastoma [2] [3].
The primary challenge is that elevated VLA concentrations in affected individuals are often subtle and easily missed when measured in isolation [2]. This makes the result susceptible to interference from other compounds and can lead to false negatives. Furthermore, VLA concentrations can vary with age, adding another layer of complexity to data interpretation [2].
Here are the most common issues and solutions for eliminating interference in VLA analysis, centered on the proven strategy of using metabolite ratios.
The most reliable method to overcome interference and improve diagnostic accuracy is to use the VLA/Vanillylmandelic Acid (VMA) ratio instead of relying on absolute VLA concentration [2].
The logic behind this is simple: in AADC deficiency, VLA levels are elevated while VMA levels are significantly decreased. Taking the ratio amplifies the biochemical signal, making it a more robust marker that is less susceptible to analytical noise or minor interferences.
| Problem | Traditional Approach & Pitfall | Recommended Solution | Key Benefit |
|---|---|---|---|
| Subtle VLA Elevation: Easy to miss when measured alone [2]. | Measuring individual VLA concentration. | Adopt the VLA/VMA ratio as the primary diagnostic parameter [2]. | Amplifies the biochemical signal, making it easier to distinguish from background. |
| Age-Related Variation: Metabolite levels change with patient age [2]. | Using a single reference range for all ages. | Implement age-adjusted thresholds for the VLA/VMA ratio [2]. | Improves diagnostic accuracy across different patient cohorts. |
| Co-elution/Interference: Other compounds may interfere with the VLA peak. | Optimizing mobile phase or column to resolve all peaks (time-consuming). | Using the ratio reduces the impact of minor interference on the final diagnostic result. | Provides a more reliable clinical marker even when chromatography is not perfect. |
While the VLA/VMA ratio is key, good chromatographic practice is still fundamental.
The following workflow integrates the troubleshooting and optimization process:
This protocol is adapted from the method used to establish the VLA/VMA ratio as a diagnostic marker [2].
Sample Preparation:
GC-MS Analysis:
Data Analysis:
This method, useful for high-throughput screening, can be adapted for VLA and VMA [3].
Sample Preparation:
HPLC Analysis:
Q1: Why is my VLA value within the normal range, but the clinician still suspects AADC deficiency? A1: This is a classic pitfall. The absolute VLA concentration can be subtly elevated and overlap with the normal range. Always calculate the VLA/VMA ratio. In AADC deficiency, VMA is typically very low, so the ratio will be dramatically elevated even if VLA alone does not seem critically high [2].
Q2: Are there any specific age-adjusted thresholds for the VLA/VMA ratio? A2: The study by Brennenstuhl et al. (2020) established that the VLA/VMA ratio is most reliable in young patients and decreases with age [2]. While the search results confirm that age-adjusted thresholds were developed, the specific numerical values for each age cohort are not provided in the excerpts. You would need to consult the full primary literature or established clinical laboratory guidelines for these precise, age-stratified reference ranges.
Q3: What is the most critical step in the GC-MS protocol to avoid interference? A3: The derivatization (trimethylsilylation) and subsequent chromatographic separation are critical. Ensure the derivatization is complete and the GC temperature program is well-optimized to achieve baseline separation of VLA from nearby interfering compounds present in the complex urine matrix [2].
For researchers looking to implement or validate these biomarkers, the following experimental details are critical.
1. Protocol for VLA/VMA Ratio Analysis A 2020 study established the VLA/VMA ratio as a robust diagnostic marker. The key experimental parameters are summarized below [1].
| Experimental Aspect | Description |
|---|---|
| Sample Type | Human urine |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Preparation | Liquid-liquid extraction of acidified urine, followed by trimethylsilylation (derivatization) [1] |
| Data Analysis | Semi-quantitative determination of VLA and VMA concentrations, followed by calculation of the VLA/VMA ratio. |
| Key Finding | The mean VLA/VMA ratio was 23.16 (SD = 22.83) in 14 AADC-deficient patients versus 0.07 (SD = 0.37) in 10,095 controls. |
| Critical Note | The ratio is age-dependent. The study established age-adjusted thresholds for reliable diagnosis, which are highest in young infants [1]. |
2. Comparison of VMA with Alternative Biomarkers While VMA is a classic biomarker, its diagnostic performance is surpassed by newer alternatives. A 2007 comparative study of 159 patients provides the following experimental data for diagnosing pheochromocytoma [2] [3].
| Biomarker Tested | Sensitivity (95% CI) | Specificity (95% CI) | Area Under the Curve (AUC) |
|---|---|---|---|
| Urinary Free Metanephrines | 100% (86% - 100%) | 94% (89% - 98%) | 0.993 |
| Urinary Catecholamines | 84% (64% - 95%) | 99% (96% - 100%) | 0.919 |
| Urinary VMA | 72% (51% - 88%) | 96% (91% - 98%) | 0.846 |
| Plasma Catecholamines | 76% (53% - 92%) | 88% (78% - 94%) | 0.852 |
The diagnostic power of the VLA/VMA ratio stems from its position in the catecholamine synthesis pathway, which is blocked in AADC deficiency.
Diagram 1: The biochemical pathway showing how a block at the AADC enzyme step leads to the accumulation of VLA and a characteristic high VLA/VMA ratio.
For clinical context, the following diagram illustrates the standard diagnostic workflow for neuroblastoma using VMA, highlighting its role alongside other clinical tools.
Diagram 2: The role of urinary VMA testing in the clinical workflow for diagnosing and monitoring neuroblastoma.
| Biomarker | Sample Type | Diagnostic Role & Performance | Key Experimental Findings |
|---|
| Vanillactic Acid (VLA) / Vanillylmandelic Acid (VMA) Ratio [1] | Urine | Reliable diagnostic marker; semi-quantitative analysis of the VLA/VMA ratio allows for accurate identification, especially in young patients [1]. | Mean VLA/VMA ratio:
For researchers, understanding the methodologies and contextual data is crucial for application.
Urine VLA and VMA Analysis [1]
CSF Neurotransmitter Analysis [2] [3] [4]
Emerging Findings: A novel analytical platform also demonstrated that This compound is increased in the CSF of AADC deficiency patients, aligning with its elevation in urine and potentially serving as an additional CSF biomarker [4].
For scientists in drug development, each biomarker offers distinct value across the research continuum, as illustrated below.
The table below summarizes the quantitative data from a 2023 study comparing a control group of 10,095 individuals to 14 patients with confirmed AADC deficiency [1].
| Subject Group | VLA (mmol/mol creatinine) | VMA (mmol/mol creatinine) | VLA/VMA Ratio |
|---|---|---|---|
| Non-AADC Controls (n=10,095) | Mean: 0.3 (Range: 0–57.79) | Mean: 5.59 (Range: 0.04–60.62) | Mean: 0.07 (Range: 0.0–23.24) |
| AADC Deficient Patients (n=14) | Mean: 10.24 (Range: 0.37–33.06) | Mean: 0.45 (Range: 0.11–1.27) | Mean: 23.16 (Range: 0.97–74.1) |
The study concluded that while individual VLA and VMA concentrations do not allow for a reliable diagnosis, the VLA/VMA ratio is a robust parameter. The ratio is particularly effective in younger patients, and the study developed age-adjusted thresholds to improve accuracy [1].
The diagnostic data in the key study was generated using a standard methodology in biochemical genetics, detailed below [1]:
This protocol aligns with the methods described for general organic acid analysis in clinical laboratories [2].
The following chart illustrates the role of VLA/VMA testing in the diagnostic pathway for AADC deficiency and related disorders:
For researchers and clinicians, the following points are critical:
The following table consolidates the core quantitative findings from the 2020 validation study, which analyzed samples from 14 AADC-deficient patients and 10,095 controls [1].
| Parameter | AADC Deficient Patients (n=14) | Non-AADC Deficient Controls (n=10,095) |
|---|---|---|
| Mean VLA Concentration | 10.24 mmol/mol creatinine (SD=11.58) | 0.3 mmol/mol creatinine (SD=1.18) |
| VLA Concentration Range | 0.37 - 33.06 mmol/mol creatinine | 0 - 57.79 mmol/mol creatinine |
| Mean VMA Concentration | 0.45 mmol/mol creatinine (SD=0.29) | 5.59 mmol/mol creatinine (SD=3.87) |
| VMA Concentration Range | 0.11 - 1.27 mmol/mol creatinine | 0.04 - 60.62 mmol/mol creatinine |
| Mean VLA/VMA Ratio | 23.16 (SD=22.83) | 0.07 (SD=0.37) |
| VLA/VMA Ratio Range | 0.97 - 74.1 | 0.0 - 23.24 |
The study concluded that while individual VLA or VMA concentrations are not reliable for diagnosis, the VLA/VMA ratio is a robust diagnostic marker, especially in younger patients. The ratio decreases with age, so the study developed age-adjusted thresholds for clinical use [1].
The validation study used the following detailed methodology [1]:
The diagrams below illustrate the biochemical basis for the test and the key steps of the analytical protocol.
| Feature | AADC Deficiency | Tyrosine Hydroxylase (TH) Deficiency |
|---|---|---|
| Diagnostic Utility of VLA | High; a key diagnostic "red flag" [1] | Not Useful; no established role in diagnosis [1] |
| Typical Level in Urine | Increased in 19 out of 20 untreated patients [1] | Information not established or not applicable |
| Underlying Biochemical Cause | Accumulation of L-DOPA, which is converted to VLA [1] [2] | Dopamine precursor (L-DOPA) is not produced, thus VLA is not generated [3] [4] |
| Preferred Diagnostic Body Fluid | Cerebrospinal Fluid (CSF) is most informative; VLA in urine is a promising peripheral marker [1] | Cerebrospinal Fluid (CSF) [1] [4] |
The distinct role of VLA stems from the underlying biochemistry of each disease, as illustrated in the simplified catecholamine synthesis pathway below.
Diagram: Simplified Pathway of Catecholamine Synthesis and VLA Production. In TH deficiency, the block occurs early, preventing L-DOPA formation. In AADC deficiency, L-DOPA accumulates and is shunted to the alternative VLA production pathway [1] [2] [5].
For researchers, the methodology for detecting and quantifying VLA is crucial. The following workflow outlines a standard approach for urinary organic acid analysis, which is used to identify VLA.
Diagram: General Workflow for Urinary VLA Analysis via GC-MS.
The table below summarizes the core differences between the semi-quantitative VLA/VMA ratio method and individual quantitative measurements for diagnosing AADC deficiency.
| Feature | Semi-Quantitative VLA/VMA Ratio | Quantitative VLA Measurement |
|---|---|---|
| Primary Use | Reliable diagnostic marker for AADC deficiency [1] | General organic acid analysis; less reliable for AADC deficiency diagnosis [1] |
| Diagnostic Reliability | High; allows for clear distinction between patients and controls [1] | Low; VLA elevation can be subtle and easily missed [1] |
| Key Advantage | Corrects for age-related and other physiological variations; provides a single, powerful diagnostic parameter [1] | Provides an absolute concentration of a single metabolite |
| Reported Mean Values (AADC Patients) | 23.16 (SD=22.83) [1] | 10.24 mmol/mol creatinine (SD=11.58) [1] |
| Reported Mean Values (Controls) | 0.07 (SD=0.37) [1] | 0.3 mmol/mol creatinine (SD=1.18) [1] |
The following methodology is adapted from the 2020 study by Brennenstuhl et al., which established the VLA/VMA ratio protocol [1].
The concentrations of VLA and VMA are determined semi-quantitatively by comparing their signal responses to internal standards and normalized to creatinine levels to account for urine concentration. The crucial diagnostic step is calculating the ratio [1]: VLA/VMA Ratio = [VLA] / [VMA]
To understand the clinical significance of VLA, it's helpful to see its role in the catecholamine biosynthesis pathway. The diagram below illustrates how a defect in the AADC enzyme leads to the accumulation of VLA and a decrease in VMA.